3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal (BET) proteins , specifically BRD4 . BRD4 is a member of the BET family of proteins, which play a crucial role in regulating gene expression. These proteins recognize and bind to acetylated lysine residues on histone tails, influencing chromatin structure and function .
Mode of Action
The compound acts as a bivalent inhibitor of BRD4 . Bivalent inhibitors are capable of simultaneously binding to two distinct sites on a target protein, enhancing their potency and selectivity. This compound’s interaction with BRD4 leads to a decrease in the protein’s activity .
Biochemical Pathways
The inhibition of BRD4 by this compound affects several biochemical pathways. One of the most significant effects is the downregulation of c-Myc , a transcription factor that plays a key role in cell cycle progression, apoptosis, and cellular transformation . The downregulation of c-Myc can lead to the inhibition of tumor growth .
Pharmacokinetics
The compound has been optimized for BRD4 potency and physical properties , resulting in an excellent pharmacokinetic profile . .
Result of Action
The result of the compound’s action is a high potency in vitro and in vivo , leading to the downregulation of c-Myc and tumor growth inhibition in xenograft studies . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer.
Activité Biologique
The compound 3-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline represents a significant molecular structure in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H25N7O2, with a molecular weight of 419.5 g/mol. The structure includes a triazolo-pyridazine moiety linked to a piperidine ring and a tetrahydrocinnoline segment.
Property | Value |
---|---|
Molecular Formula | C22H25N7O2 |
Molecular Weight | 419.5 g/mol |
CAS Number | 2034424-96-7 |
Antimicrobial Properties
Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism is believed to involve interference with essential cellular processes in these microorganisms .
Antiviral Potential
The triazole moiety in the compound has shown promise as an antiviral agent. Research suggests that these compounds can inhibit viral replication by disrupting critical stages of the viral life cycle. Further investigations are needed to elucidate their efficacy against specific viruses .
Anticancer Activity
Compounds similar to this compound have been evaluated for their anticancer properties. They demonstrate cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, certain derivatives showed IC50 values in the low micromolar range against several cancer types .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in the context of diabetes management. In vitro assays revealed competitive inhibition with IC50 values around 100 nM .
Case Studies
- Antimicrobial Efficacy : A study conducted by Sladowska et al. demonstrated that triazole derivatives exhibited lethal effects on various bacterial strains using the yeast Saccharomyces cerevisiae as a bioassay model. The findings highlighted the potential of these compounds in treating infections caused by resistant bacterial strains .
- Antiviral Mechanisms : Research published in MDPI outlined the antiviral mechanisms of triazole derivatives against Mycobacterium bovis BCG, showing promising results with MIC values of 31.25 μg/mL for certain compounds .
- Cytotoxicity in Cancer Cells : A comparative study on the cytotoxic effects of triazolo derivatives against different cancer cell lines illustrated significant activity with some compounds achieving IC50 values below 10 μM, indicating strong potential for further development into anticancer therapies .
Propriétés
IUPAC Name |
3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-4-16-15(3-1)11-19(23-21-16)27-12-14-7-9-25(10-8-14)18-6-5-17-22-20-13-26(17)24-18/h5-6,11,13-14H,1-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQPZIFMLYXDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.